3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride
Overview
Description
3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C16H11Cl2NO5S2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Valdecoxib Impurity-E, also known as 3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride or 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride, primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins .
Mode of Action
Valdecoxib Impurity-E selectively inhibits the COX-2 enzyme, which is important for the mediation of inflammation and pain . This selective inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Valdecoxib Impurity-E is the arachidonic acid pathway . In this pathway, both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, Valdecoxib Impurity-E reduces the production of these pro-inflammatory molecules .
Pharmacokinetics
It is known that valdecoxib, a related compound, is rapidly absorbed after oral ingestion with an absolute bioavailability of 83% in humans . Valdecoxib also undergoes extensive hepatic metabolism, predominantly by the cytochrome P450 (CYP) isoenzyme CYP3A4 .
Result of Action
The molecular and cellular effects of Valdecoxib Impurity-E’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2, Valdecoxib Impurity-E reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation . In clinical trials, Valdecoxib has demonstrated efficacy in treating the signs and symptoms of rheumatoid arthritis .
Properties
IUPAC Name |
3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCVZQQYUBTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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